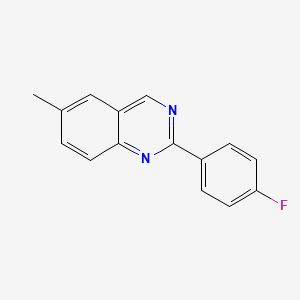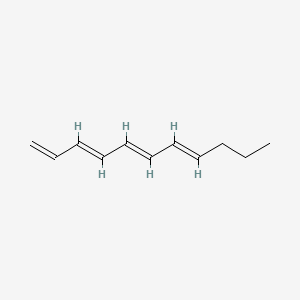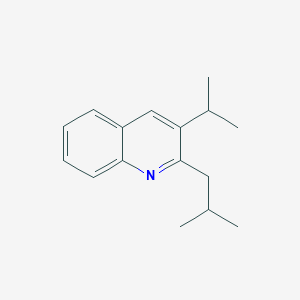
2-(2-Methylpropyl)-3-(propan-2-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutyl-3-isopropylquinoline is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-Isobutyl-3-isopropylquinoline, can be achieved through various methods. Classical methods such as the Skraup synthesis, Friedländer synthesis, and Doebner-Miller synthesis are commonly used. These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions .
Industrial Production Methods: In industrial settings, the synthesis of quinoline derivatives often employs greener and more sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. For example, a one-pot, solvent-free, microwave-assisted multi-component reaction can be used to synthesize quinoline derivatives efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isobutyl-3-isopropylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinolines .
Aplicaciones Científicas De Investigación
2-Isobutyl-3-isopropylquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Quinoline derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline-based compounds are explored for their therapeutic potential, particularly in the treatment of malaria and other infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Isobutyl-3-isopropylquinoline involves its interaction with specific molecular targets. Quinoline derivatives are known to interfere with the function of enzymes and proteins, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This interference leads to the inhibition of bacterial growth and cell death .
Comparación Con Compuestos Similares
Quinoline: The parent compound with a benzene ring fused to a pyridine ring.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Uniqueness: 2-Isobutyl-3-isopropylquinoline is unique due to the presence of isobutyl and isopropyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity and potentially improve its ability to interact with biological membranes and targets .
Propiedades
Número CAS |
4286-69-5 |
|---|---|
Fórmula molecular |
C16H21N |
Peso molecular |
227.34 g/mol |
Nombre IUPAC |
2-(2-methylpropyl)-3-propan-2-ylquinoline |
InChI |
InChI=1S/C16H21N/c1-11(2)9-16-14(12(3)4)10-13-7-5-6-8-15(13)17-16/h5-8,10-12H,9H2,1-4H3 |
Clave InChI |
NUNSPSWDKPANGT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NC2=CC=CC=C2C=C1C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14131720.png)
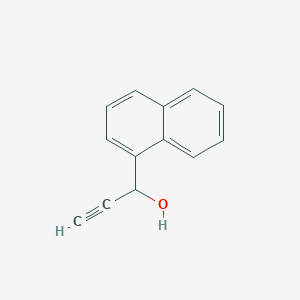
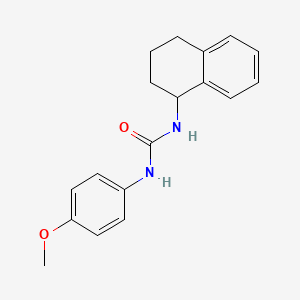
![ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)-](/img/structure/B14131724.png)
![N-[3-(Trimethoxysilyl)propyl]octanamide](/img/structure/B14131725.png)
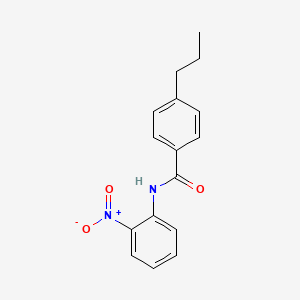
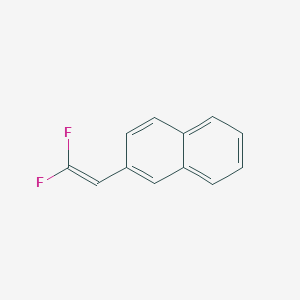
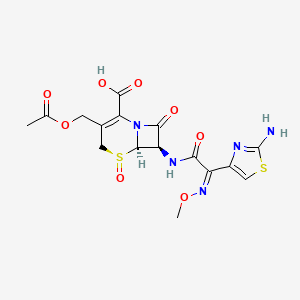
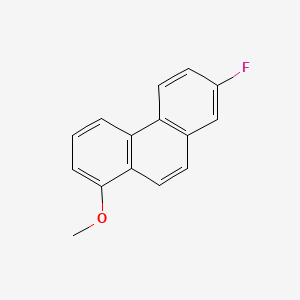
![3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14131759.png)
![3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,2-benzothiazin-4-ol 1,1-dioxide](/img/structure/B14131761.png)
